molecular formula C9H8BrClO B13561040 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol

Cat. No.: B13561040
M. Wt: 247.51 g/mol
InChI Key: NFAVBIVVAPVVRC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 5-bromo-2-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-bromo-2-chlorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require a solvent such as diethyl ether and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane (solvent)

    Reduction: LiAlH4, tetrahydrofuran (solvent)

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (solvent)

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrClO/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

NFAVBIVVAPVVRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)Cl)O

Origin of Product

United States

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